molecular formula C9H20O4Si B14294933 Acetic acid;4-trimethylsilyloxybut-2-en-1-ol CAS No. 113093-76-8

Acetic acid;4-trimethylsilyloxybut-2-en-1-ol

Cat. No.: B14294933
CAS No.: 113093-76-8
M. Wt: 220.34 g/mol
InChI Key: SNWQWKIOKCOAGV-UHFFFAOYSA-N
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Description

Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is a compound that combines the properties of acetic acid and a silyl ether derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The 4-trimethylsilyloxybut-2-en-1-ol component introduces a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-trimethylsilyloxybut-2-en-1-ol typically involves the protection of a hydroxyl group using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of but-2-en-1-ol is reacted with TMSCl in the presence of imidazole to form 4-trimethylsilyloxybut-2-en-1-ol.

    Acetylation: The protected alcohol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-trimethylsilyloxybut-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: TBAF is often used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

Acetic acid;4-trimethylsilyloxybut-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of acetic acid;4-trimethylsilyloxybut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride (TMSCl): Used for silylation of hydroxyl groups.

    Acetic anhydride: Commonly used for acetylation reactions.

    But-2-en-1-ol: A precursor in the synthesis of the compound.

Uniqueness

Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is unique due to its dual functionality, combining the protective silyl ether group with the reactivity of acetic acid. This makes it a valuable intermediate in organic synthesis, offering versatility in protecting and modifying hydroxyl groups.

Properties

CAS No.

113093-76-8

Molecular Formula

C9H20O4Si

Molecular Weight

220.34 g/mol

IUPAC Name

acetic acid;4-trimethylsilyloxybut-2-en-1-ol

InChI

InChI=1S/C7H16O2Si.C2H4O2/c1-10(2,3)9-7-5-4-6-8;1-2(3)4/h4-5,8H,6-7H2,1-3H3;1H3,(H,3,4)

InChI Key

SNWQWKIOKCOAGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)OCC=CCO

Origin of Product

United States

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